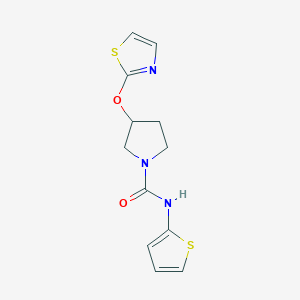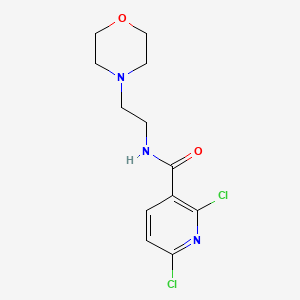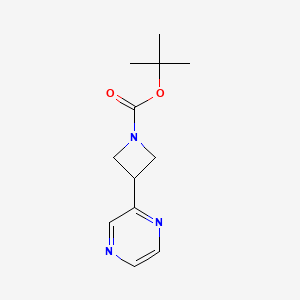
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger that has been shown to have a variety of effects on biological systems.
Scientific Research Applications
Pharmacological Applications
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives have been explored for their pharmacological potentials. For instance, imidazole derivatives exhibit unique pharmacological properties, acting as α1-adrenoceptor agents with mixed effects across different α1-adrenoceptor subtypes. Such compounds have been identified as valuable tools for probing the physiological roles of α1-adrenoceptor subtypes in vivo, potentially offering therapeutic insights into managing conditions like stress urinary incontinence without causing significant blood pressure elevations (Buckner et al., 2002)(Buckner et al., 2002).
Organic Chemistry and Catalysis
In organic chemistry, these compounds are pivotal in facilitating novel synthetic pathways. The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation highlights its utility in organic synthesis. This catalytic system allows for the efficient coupling of (hetero)aryl chlorides with amides, including the challenging arylation of lactams and oxazolidinones, demonstrating broad applicability in synthesizing a wide range of amide compounds (De et al., 2017)(De et al., 2017).
Antidepressant Activity
The synthesis and evaluation of compounds related to N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide have also revealed potential antidepressant activities. For example, derivatives such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have shown promising results in preclinical evaluations, reducing immobility time in models of depression, which suggests their potential as novel antidepressant medications (Mathew et al., 2014)(Mathew et al., 2014).
properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(19(25)22-14-16-8-4-13-26-16)21-9-5-11-23-12-10-20-17(23)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALGCIXFVRYQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)



![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)

![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

